

Independent Verification of Nurandociguat: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Nurandociguat	
Cat. No.:	B15623723	Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **Nurandociguat** with other soluble guanylate cyclase (sGC) modulators. By presenting available experimental data, this document aims to provide a comprehensive overview to inform further research and development in therapies targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway.

Nurandociguat (BAY 3283142) is an oral, potent, and selective activator of soluble guanylate cyclase (sGC) currently under investigation by Bayer for the treatment of chronic kidney disease (CKD).[1][2] As an sGC activator, **Nurandociguat** targets the oxidized or heme-free form of the sGC enzyme, which becomes prevalent in disease states associated with high oxidative stress, rendering the enzyme unresponsive to nitric oxide (NO). By directly activating this dysfunctional sGC, **Nurandociguat** aims to restore the production of cyclic guanosine monophosphate (cGMP), a critical second messenger with vasodilatory, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.

This guide provides a comparative analysis of **Nurandociguat** against a close clinical-stage comparator, Runcaciguat (an sGC activator), and two approved sGC stimulators, Vericiguat and Riociguat.

Mechanism of Action: sGC Activators vs. sGC Stimulators





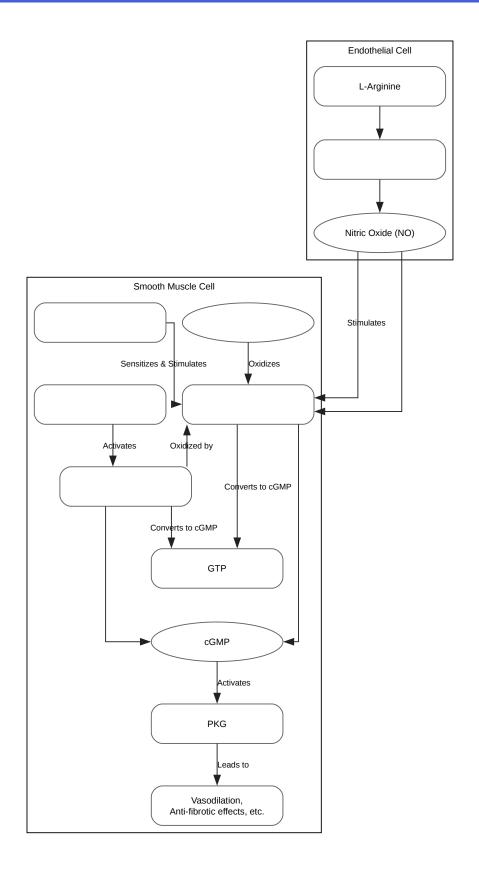


The fundamental difference between sGC activators and stimulators lies in their mechanism of action concerning the redox state of the sGC enzyme.

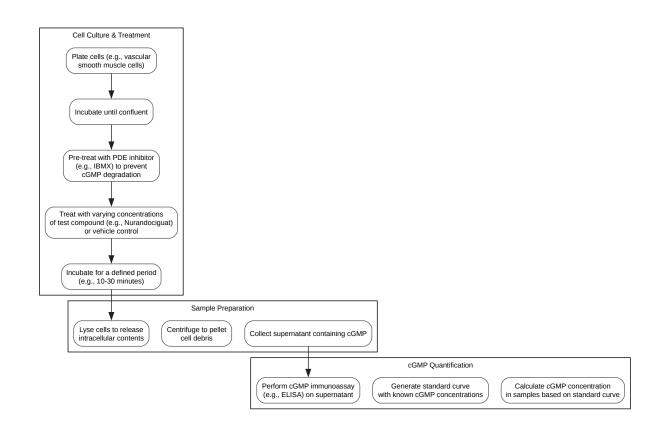
- sGC Activators (e.g., **Nurandociguat**, Runcaciguat): These molecules activate sGC when the heme iron is in the oxidized (Fe³⁺) state or when the heme group is lost, conditions that make the enzyme insensitive to NO. This makes them particularly promising in conditions with significant oxidative stress.
- sGC Stimulators (e.g., Vericiguat, Riociguat): These agents primarily act on the reduced (Fe²⁺) form of sGC. They have a dual action: they modestly stimulate sGC directly and, more importantly, they sensitize the enzyme to endogenous NO, leading to a synergistic increase in cGMP production.[3]

The distinct mechanisms of action are visually represented in the signaling pathway diagram below.

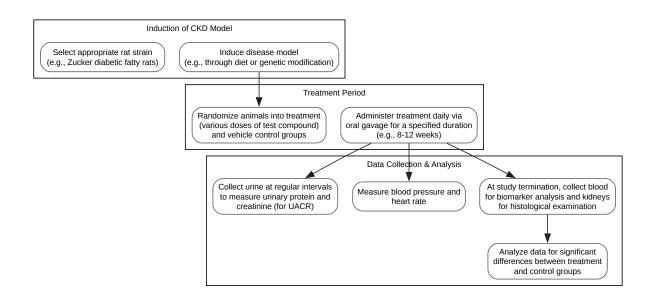












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